N,N'-Ethylenebis(stearamide)

Übersicht

Beschreibung

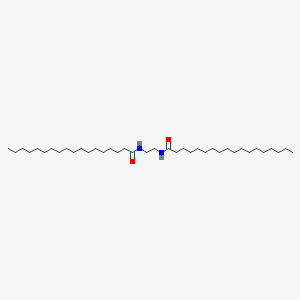

N,N’-Ethylenebis(stearamide) is an organic compound with the formula (CH₂NHC(O)C₁₇H₃₅)₂. It is a waxy white solid that is also found as powder or beads. This compound is widely used as a form release agent and is derived from the reaction of ethylenediamine and stearic acid . It is known for its low toxicity and provides a slippery coating for various applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,N’-Ethylenebis(stearamide) is synthesized through the reaction of ethylenediamine with stearic acid. The process involves adding stearic acid and an antioxidant to a sealed reaction vessel, slowly stirring the mixture, and introducing nitrogen to remove air. Ethylenediamine is then added to form a salt, followed by a dehydration reaction under nitrogen protection to obtain the final product .

Industrial Production Methods: The industrial production of N,N’-Ethylenebis(stearamide) typically involves high-temperature dehydration of stearic acid and ethylenediamine. The process is optimized to prevent long reaction times and ensure high purity and whiteness of the product . The use of antioxidants like sodium borohydride and catalysts containing phosphoric acid and phosphorous acid enhances the catalytic effect and product quality .

Analyse Chemischer Reaktionen

Types of Reactions: N,N’-Ethylenebis(stearamide) primarily undergoes reactions typical of amides, such as hydrolysis and thermal decomposition. It is relatively stable under normal conditions but can decompose upon heating, producing nitrogen oxides .

Common Reagents and Conditions:

Hydrolysis: Involves the reaction with water, especially under acidic or basic conditions, leading to the formation of ethylenediamine and stearic acid.

Thermal Decomposition: Occurs at elevated temperatures, resulting in the breakdown of the compound into smaller molecules, including nitrogen oxides.

Major Products:

Hydrolysis Products: Ethylenediamine and stearic acid.

Thermal Decomposition Products: Nitrogen oxides and other smaller organic molecules.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1. Plastics Industry

- Lubricant : N,N'-Ethylenebis(stearamide) serves as an internal and external lubricant in the processing of various plastics such as ABS (Acrylonitrile Butadiene Styrene), PS (Polystyrene), and PP (Polypropylene). Its lubricating properties enhance processability and reduce friction during manufacturing processes .

- Release Agent : It acts as a release agent in thermoplastic production, facilitating the easy removal of molded parts from molds .

- Dispersing Agent : The compound improves the dispersibility of nanoparticles in polymer matrices, enhancing mechanical properties while maintaining transparency. For instance, it has been shown to work effectively with halloysite nanotubes in polylactic acid composites .

2. Cosmetics and Personal Care

- Viscosity Control : In cosmetics, N,N'-Ethylenebis(stearamide) is used as a viscosity-controlling agent, contributing to the desired texture and stability of formulations .

- Emollient : Its lubricating properties make it beneficial in creams and lotions, providing a smooth application experience .

3. Textile Industry

- Modifier for Fibers : In synthetic fibers, it enhances heat resistance and weather resistance in polyester and polyamide fibers. It also contributes to antistatic properties, reducing static cling during processing .

- Textile Auxiliaries : The compound is used as a modifier in textile auxiliaries to improve performance characteristics .

4. Construction and Asphalt

- Asphalt Modifiers : N,N'-Ethylenebis(stearamide) is utilized in asphalt binder formulations to improve softening points and viscoelastic properties, which are crucial for road construction materials .

Case Study 1: Enhancement of Polyethylene Terephthalate Composites

A study investigated the effects of N,N'-Ethylenebis(stearamide) on the properties of polyethylene terephthalate (PET) organo-montmorillonite nanocomposites. The inclusion of the compound improved the dispersibility and exfoliation of clay within the PET matrix, leading to enhanced mechanical performance and thermal stability. The results indicated that EBS significantly contributed to better interaction between the polymer matrix and clay particles .

Case Study 2: Use in Drug Delivery Systems

Research has shown that N,N'-Ethylenebis(stearamide) can be incorporated into drug delivery systems to control the release rate of active pharmaceutical ingredients. By forming a physical barrier within matrices or coatings, it allows for sustained or targeted release profiles, which is particularly beneficial for therapeutic applications.

Data Table: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Plastics Industry | Internal/External Lubricant | Enhanced processability |

| Release Agent | Easier part removal from molds | |

| Dispersing Agent | Improved mechanical properties | |

| Cosmetics | Viscosity Control | Stable formulations |

| Emollient | Smooth application | |

| Textile Industry | Fiber Modifier | Increased heat/weather resistance |

| Construction | Asphalt Modifier | Improved performance in road materials |

Wirkmechanismus

N,N’-Ethylenebis(stearamide) exerts its effects primarily through its interaction with surfaces, providing a lubricating and anti-adhesive layer. The fatty amide groups in the compound interact with various nanoparticles and surfaces, reducing friction and enhancing the dispersion of solid materials . This mechanism is particularly useful in plastic processing and other industrial applications where smooth surface interactions are crucial .

Vergleich Mit ähnlichen Verbindungen

Stearamidopropyl dimethylamine: Another fatty amide used for similar applications but with different molecular interactions.

Erucamide: A fatty amide with a longer carbon chain, used as a slip agent and anti-blocking agent in plastics.

Zinc stearate: A metal soap used as a release agent and lubricant in various industrial processes.

Uniqueness: N,N’-Ethylenebis(stearamide) is unique due to its dual amide groups, which provide excellent lubricating properties and compatibility with a wide range of materials. Its ability to act as both an internal and external lubricant, along with its low toxicity and high thermal stability, makes it particularly valuable in industrial applications .

Biologische Aktivität

N,N'-Ethylenebis(stearamide) (EBS) is a synthetic fatty acid amide with significant applications across various industries, including biology and medicine. This article explores its biological activity, mechanisms of action, and implications for health and industry, supported by empirical data and case studies.

- Molecular Formula : C38H76N2O2

- Molecular Weight : 593.02 g/mol

- Density : 0.97 g/cm³

- Physical State : Waxy white solid, insoluble in water and most organic solvents at room temperature

N,N'-Ethylenebis(stearamide) exhibits its biological activity primarily through its interaction with cellular membranes and proteins, influencing various biochemical pathways:

- Cell Membrane Interaction : EBS interacts with lipid bilayers, affecting membrane fluidity and permeability. This can modulate the activity of membrane-bound enzymes and receptors, impacting cell signaling pathways.

- Enzyme Modulation : The compound has been shown to influence enzymes involved in lipid metabolism, potentially altering gene expression related to metabolic processes .

- Nanoparticle Interaction : EBS serves as a dispersing agent for nanoparticles, enhancing their stability and functionality in biological applications .

1. Lubrication in Medical Devices

EBS is utilized in medical devices due to its lubricating properties, providing a non-toxic coating that reduces friction between surfaces. This application is crucial in devices such as catheters and surgical instruments where smooth operation is essential .

2. Drug Delivery Systems

Research indicates that EBS can enhance the delivery of therapeutic agents by improving the solubility and stability of drugs within polymer matrices. Its ability to form complexes with drugs can lead to improved bioavailability .

Case Study 1: EBS in Nanocomposites

A study investigated the effects of EBS on polylactide nanocomposites modified with halloysite nanotubes (HNT). The incorporation of EBS significantly improved the mechanical properties and thermal stability of the composite materials, demonstrating its potential in enhancing the performance of biodegradable plastics used in medical applications .

| Property | Control Sample | Sample with EBS |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Decomposition Temp (°C) | 250 | 300 |

Case Study 2: Toxicity Assessment

An assessment of EBS revealed low toxicity levels in animal models. It was observed that at low doses, EBS acted as a lubricant without adverse effects on metabolic functions or cellular integrity. Long-term exposure studies indicated no significant toxicity or carcinogenic potential, supporting its safe use in consumer products .

Pharmacokinetics

EBS is characterized by low water solubility, which influences its absorption and distribution within biological systems. Its interactions with lipid membranes facilitate its transport across cell barriers, although its high molecular weight limits passive diffusion through biological membranes .

Environmental Impact

The environmental behavior of EBS indicates a low potential for bioaccumulation due to its high octanol-water partition coefficient. While it can adsorb to organic matter, studies suggest minimal ecological toxicity under standard conditions .

Eigenschaften

IUPAC Name |

N-[2-(octadecanoylamino)ethyl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H76N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)39-35-36-40-38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,39,41)(H,40,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKISUIUJZGSLEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H76N2O2 | |

| Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026840 | |

| Record name | N,N'-Ethylene distearylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid, White waxy solid; [ICSC] Commercial product: White to light brown solid; [SIDS UNEP] White to light yellow powder; [Clariant MSDS], WAXY WHITE SOLID IN VARIOUS FORMS. | |

| Record name | Octadecanamide, N,N'-1,2-ethanediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Ethylene distearylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5025 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

280 °C o.c. | |

| Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.97 | |

| Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

110-30-5 | |

| Record name | Ethylenebis(stearamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Ethylene distearylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plastflow | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanamide, N,N'-1,2-ethanediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Ethylene distearylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-ethylenedi(stearamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE DISTEARAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/603RP8TB9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N'-ETHYLENE DISTEARYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5398 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

HARD; HIGH MELTING POINT, 135-146 °C | |

| Record name | N,N'-ETHYLENE DISTEARYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5398 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.